REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([N+:18](=[O:19])[O-:20])[cH:7][c:8]([OH:17])[c:9]([C:11]([C:12](=[O:13])[OH:14])([CH3:15])[CH3:16])[cH:10]1.[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:21][CH2:22][N:23]=[C:24]=[N:25][CH2:26][CH2:27][CH2:28][N:29]([CH3:30])[CH3:31]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([N+:18](=[O:19])[O-:20])[cH:7][c:8]2[c:9]([cH:10]1)[C:11]([CH3:15])([CH3:16])[C:12](=[O:13])[O:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(C(C)(C)C(=O)O)c(O)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc2c(cc1[N+](=O)[O-])OC(=O)C2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |